molecular formula C8H9NO2 B13099061 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one

6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one

Cat. No.: B13099061
M. Wt: 151.16 g/mol
InChI Key: QWGLSKLPUBNAGC-UHFFFAOYSA-N
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Description

Product Overview 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one is an organic compound with the molecular formula C 8 H 9 NO 2 and a molecular weight of 151.16 g/mol [ ]. It is provided for research purposes and is characterized by its CAS Number: 209862-91-9 [ ]. Research Context and Potential Applications While specific biological activity data for this compound is not widely published in the searched literature, derivatives of dihydroindole and related structures are of significant interest in medicinal and organic chemistry. For instance, spiro[indoline-3,4'-pyridine] derivatives have been studied for their affinity to bacterial regulator proteins, exhibiting potential as antibacterial agents, particularly against Pseudomonas aeruginosa [ ]. Furthermore, similar structural motifs are found in compounds investigated as antifungal agents, acetylcholinesterase inhibitors, and herbicide safeners [ ]. The dihydro-1H-indole core is also a valuable scaffold in the development of novel tubulin polymerization inhibitors, which show promise as anti-angiogenic and anticancer agents [ ]. Researchers may explore 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one as a key synthetic intermediate or precursor for the development of such bioactive molecules. Safety and Handling This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6-hydroxy-1,2,3,6-tetrahydroindol-5-one

InChI

InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,8-9,11H,1-2H2

InChI Key

QWGLSKLPUBNAGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(C(=O)C=C21)O

Origin of Product

United States

Preparation Methods

Preparation via Modified Aldol Condensation and Cyclization

A prominent method starts from substituted cyclohexanone derivatives and indole aldehydes through aldol condensation followed by cyclization:

  • Step 1: Aldol Condensation
    Aromatic aldehydes such as indole-3-carbaldehyde react with acetylacetone in the presence of a base (e.g., piperidine) in dimethyl sulfoxide (DMSO) solvent at ambient temperature. This yields 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone intermediates with excellent yields (up to 98%).

  • Step 2: Cyclization with Hydrazine Hydrate
    The cyclohexanone intermediates containing 1,3-dicarbonyl moieties are treated with hydrazine hydrate under reflux in methanol. This induces intramolecular cyclization to form the dihydro-indolizinone ring system, yielding 6-hydroxy-2,3-dihydro-1H-indol-5(6H)-one derivatives with moderate to good yields (~65%).

  • Characterization
    The products are confirmed by spectroscopic methods including FTIR (notable OH stretch around 3485 cm^-1), 1H NMR (signals consistent with hydroxy and indole protons), 13C NMR, and HRMS, confirming the molecular formula C8H9NO2 and molecular weight ~151.16 g/mol.

Cascade and One-Pot Synthetic Approaches

More recent methodologies employ cascade or one-pot reactions to streamline synthesis:

  • Cascade Knoevenagel Condensation and Michael Addition
    A reaction sequence involving aromatic aldehydes, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile in ethanol under reflux conditions leads to intermediates that undergo intramolecular cyclization and dehydration to yield the target heterocyclic compounds. This method is characterized by mild conditions, operational simplicity, and high yields.

  • One-Pot Friedel–Crafts Reaction
    The Friedel–Crafts reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones enables the formation of polycyclic indole derivatives, including hydroxylated dihydro-indolones, in a single step without isolating intermediates. This method is cost-effective and efficient, although it requires careful control of substituent effects.

Experimental Conditions Summary

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Aldol condensation Indole-3-carbaldehyde + acetylacetone + piperidine (20 mol%) DMSO Ambient, 5 h ~98 Monitored by TLC; acidified post-reaction
Cyclization Hydrazine hydrate (2.1 equiv) Methanol Reflux ~65 Reaction completion by TLC; product filtered and dried
Cascade Knoevenagel + Michael Aromatic aldehyde + 1H-indazol-6-amine + 3-(1H-indol-3-yl)-3-oxopropanenitrile Ethanol Reflux, 3–8 h High One-pot; no isolation of intermediates
Friedel–Crafts polycyclization 3,5-diarylsubstituted 5-hydroxy-pyrrol-2-ones Various Single step, mild Good One-pot; sensitive to substituent nature

Mechanistic Insights

  • The initial aldol condensation forms a cyclohexanone intermediate bearing hydroxy and indole substituents.
  • Hydrazine hydrate facilitates ring closure via nucleophilic attack on carbonyl groups, forming the dihydro-indolizinone core.
  • Cascade reactions leverage Knoevenagel condensation to form α,β-unsaturated intermediates that undergo Michael additions and tautomerizations, culminating in cyclized heterocycles.
  • Friedel–Crafts reactions enable electrophilic aromatic substitution to build polycyclic frameworks in a single step.

Research Findings and Analytical Data

  • High yields and purity of 6-hydroxy-2,3-dihydro-1H-indol-5(6H)-one derivatives have been achieved using the above methods.
  • Spectroscopic data (FTIR, 1H and 13C NMR) consistently confirm the presence of hydroxy groups and the dihydro-indolizinone ring system.
  • HRMS data match calculated exact masses, confirming molecular integrity.
  • The choice of base, solvent, and reaction temperature critically influences yield and selectivity.
  • One-pot and cascade methods reduce step count and improve operational efficiency, offering advantages for scale-up.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

6,7-Dihydro-1H-indol-4(5H)-one (Compound 41)

  • Structure : Shares the dihydroindole core but lacks the hydroxyl group at position 4. Instead, it has a ketone at position 4 and methyl substituents .
  • Synthesis: Prepared via cyclization of 2-(3-aryl-3-oxoprop-1-enyl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one in ethanol with acetic acid .

4,6-Dihydroxy-2-(2-hydroxyethyl)-5-(3-hydroxy-1-oxopropyl)-isoindolin-1-one (Compound 4)

  • Structure: Isoindolinone core with multiple hydroxyl and alkyl substituents, differing in ring saturation and substitution pattern compared to carbazochrome .
  • Biological Activity : Isolated from fungal metabolites; exhibits antioxidant properties but lacks direct hemostatic applications .

6-Hydroxy-2,7-dimethyl-1,4-naphthoquinone (Compound 159)

  • Structure: Naphthoquinone derivative with hydroxyl and methyl groups, distinct from the dihydroindole framework of carbazochrome .
  • Source : Fungal secondary metabolite with reported antifungal activity .

Functional Analogues

Adrenochrome Derivatives

  • Example: 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione (Adrenochrome)
  • Comparison: Lacks the semicarbazone moiety but shares the dihydroindole backbone. Adrenochrome is unstable and prone to oxidation, whereas carbazochrome’s semicarbazone group enhances stability .

Indole-Imidazole Hybrids

  • Example : 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)
  • Structure : Combines indole and imidazole rings; halogen substituents enhance lipophilicity .
  • Activity : Evaluated for kinase inhibition but unrelated to hemostasis .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one Dihydroindole 6-OH, 5-ketone, semicarbazone Hemostatic
6,7-Dihydro-1H-indol-4(5H)-one Dihydroindole 4-ketone, methyl groups Antimicrobial precursors
4,6-Dihydroxyisoindolin-1-one Isoindolinone Multiple hydroxyl/alkyl groups Antioxidant
Adrenochrome Dihydroindole 3-OH, 5,6-diketone Unstable intermediate
6-Hydroxy-2,7-dimethyl-1,4-naphthoquinone Naphthoquinone 6-OH, 2,7-dimethyl Antifungal

Pharmacological and Industrial Relevance

  • Carbazochrome : Dominates clinical use for hemorrhage control due to its stability and efficacy .
  • Indole-Imidazole Hybrids : Investigated for kinase inhibition but face challenges in bioavailability .

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